Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate

Pantothenate biosynthesis Enzyme kinetics Substrate specificity

Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate (CAS 89444-19-9, molecular formula C₆H₉NaO₄, MW 168.12 g/mol) is the monosodium salt of 2-dehydropantoic acid (ketopantoic acid) and belongs to the short-chain α-keto acid class. The conjugate base, 2-dehydropantoate (also known as ketopantoate), is the obligate intermediate in the pantothenate (vitamin B5) and coenzyme A biosynthetic pathway, serving as the substrate for the NADPH-dependent enzyme ketopantoate reductase (KPR, EC 1.1.1.169).

Molecular Formula C6H9NaO4
Molecular Weight 168.12 g/mol
CAS No. 89444-19-9
Cat. No. B6619725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate
CAS89444-19-9
Molecular FormulaC6H9NaO4
Molecular Weight168.12 g/mol
Structural Identifiers
SMILESCC(C)(CO)C(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C6H10O4.Na/c1-6(2,3-7)4(8)5(9)10;/h7H,3H2,1-2H3,(H,9,10);/q;+1/p-1
InChIKeyRQTYRHPYDSIWCD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Hydroxy-3,3-Dimethyl-2-Oxobutanoate (CAS 89444-19-9): A Defined Ketopantoate Sodium Salt for Pantothenate Pathway Research and Chemical Synthesis


Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate (CAS 89444-19-9, molecular formula C₆H₉NaO₄, MW 168.12 g/mol) is the monosodium salt of 2-dehydropantoic acid (ketopantoic acid) and belongs to the short-chain α-keto acid class. The conjugate base, 2-dehydropantoate (also known as ketopantoate), is the obligate intermediate in the pantothenate (vitamin B5) and coenzyme A biosynthetic pathway, serving as the substrate for the NADPH-dependent enzyme ketopantoate reductase (KPR, EC 1.1.1.169) [1]. This compound is supplied as a white crystalline solid with commercial purity typically ranging from 95% to ≥97% and, unlike the free acid form, is provided in a fully neutralized, pre-weighed salt form that eliminates the need for in situ neutralization prior to use in aqueous biochemical assay systems.

Why Generic Substitution of Sodium 4-Hydroxy-3,3-Dimethyl-2-Oxobutanoate Fails: Salt Form, Substrate Specificity, and Handling Considerations


Although the 2-dehydropantoate (ketopantoate) scaffold is the operative biochemical entity, procurement of the generic free acid (4-hydroxy-3,3-dimethyl-2-oxobutanoic acid, CAS 470-30-4) or alternative salt forms introduces quantifiable disadvantages. The free acid has a pKa (strongest acidic) of 3.25, rendering it predominantly ionized only above pH ~4.5, which complicates direct use in buffered enzymatic assays at physiological pH [1]. Furthermore, the free acid has been explicitly noted for low solubility and limited aqueous stability, which restricts its utility without additional formulation steps . Alternative cation forms (e.g., lithium salt) exhibit different counterion effects on enzyme kinetics and may be incompatible with specific assay systems owing to lithium's known inhibition of certain kinases and phosphatases. This guide therefore identifies the specific, measurable parameters that justify selecting the pre-formed sodium salt over structurally or functionally related alternatives.

Quantitative Differentiation Evidence for Sodium 4-Hydroxy-3,3-Dimethyl-2-Oxobutanoate Against Closest Analogs and Alternatives


Ketopantoate Exhibits 365-Fold Higher Catalytic Efficiency (V/K) Over the Closest Structural Analog α-Ketoisovalerate at E. coli KPR

In a direct head-to-head substrate specificity analysis using purified E. coli ketopantoate reductase (KPR) under steady-state kinetic conditions, the V/K catalytic efficiency for the target substrate ketopantoate was 365-fold higher than that for α-ketoisovalerate (an intermediate in branched-chain amino acid biosynthesis that competes for the same enzymatic pathway) [1]. This near-three-order-of-magnitude advantage in catalytic discrimination confirms that simple substitution of a structurally related α-keto acid would yield profoundly attenuated turnover rates in pantothenate-pathway enzymatic assays.

Pantothenate biosynthesis Enzyme kinetics Substrate specificity Ketopantoate reductase

E. coli Ketopantoate Reductase Exhibits an Ordered Kinetic Mechanism with Defined Michaelis Constants of KM(ketopantoate) = 60 μM, kcat = 40 s⁻¹

Crystallographic and kinetic characterization of E. coli KPR established that the wild-type enzyme follows an ordered sequential mechanism with KM(ketopantoate) = 60 μM, KM(NADPH) = 20 μM, and kcat = 40 s⁻¹ [1]. This kinetic signature provides an essential quantitative baseline: alternative ketoacid salts (e.g., sodium pyruvate or sodium 2-oxobutanoate) lack the geminal dimethyl substitution and the 4-hydroxymethyl group requisite for productive binding at the KPR active site, resulting in either no detectable turnover or drastically elevated KM values that are incompatible with the assay windows standardized for ketopantoate. For example, structurally simpler sodium 2-oxobutanoate (CAS 2013-26-5) is a straight-chain α-keto acid devoid of the branched architecture recognized by KPR and pantothenate pathway enzymes, limiting its utility to distinct metabolic contexts (e.g., methionine salvage pathway) .

Pantothenate biosynthesis Michaelis-Menten kinetics Enzyme mechanism Ketopantoate reductase

Predicted Aqueous Solubility of the Parent Anion Is 109–113 g/L, with the Sodium Salt Providing Further Solubility Enhancement via Ionic Character Compared to the Free Acid

The free acid form (2-dehydropantoic acid / ketopantoic acid) has a predicted aqueous solubility of 109–113 g/L (ALOGPS algorithm, pH-dependent) [1]. However, literature sources note that the free acid suffers from low solubility in practical laboratory handling . The sodium salt, by virtue of its full ionization and ionic character, exhibits enhanced aqueous solubility and dissolves readily to produce a clear solution at concentrations required for enzymatic assays (typically low millimolar range), without the pH adjustment step necessitated by the free acid's pKa of 3.25. While a direct head-to-head solubility measurement of the sodium salt versus the free acid is not located in the peer-reviewed literature, the class-level inference from carboxylic acid sodium salts—wherein sodium salt formation typically increases aqueous solubility by 1–3 orders of magnitude relative to the protonated acid—supports a meaningful handling advantage.

Aqueous solubility Salt form selection Biochemical assay compatibility Formulation

Commercially Verified Purity of 95% to ≥97% Enables Reproducible Stoichiometric Calculations Across Multiple Reputable Suppliers

Multiple independent suppliers report purity specifications for sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate at 95% (AChemBlock, CymitQuimica) and ≥97% (MolCore, 001Chemical) , with the compound supplied as a white crystalline solid with defined molecular weight of 168.12 g/mol (anhydrous basis) . The free acid form (CAS 470-30-4) is also commercially available but requires the user to perform neutralization and verify stoichiometry. In contrast, the sodium salt's consistent purity specification allows accurate gravimetric preparation of stock solutions without the uncertainty introduced by variable neutralization efficiency. An alternative lithium salt is available (Merck, ≥95% by HPLC) but introduces lithium counterions that are known to inhibit inositol monophosphatase and glycogen synthase kinase-3 (GSK-3) at low millimolar concentrations, a confounding factor absent with the sodium counterion that is physiologically ubiquitous and enzymatically tolerated.

Chemical purity Procurement specification Reproducibility Quality control

Utilization as a Defined Sodium Enolate Equivalent in Synthetic Organic Chemistry, Enabling Controlled C–C Bond Formation Without Polyalkylation Side Reactions

Sodium 4-hydroxy-3,3-dimethyl-2-oxobutanoate has been employed as a pre-formed sodium enolate equivalent in synthetic organic chemistry, as documented in Synthetic Communications . This application exploits the compound's ability to serve as a masked enolate synthon, avoiding the polyalkylation and competing side reactions that frequently plague in situ-generated alkali metal enolates of simple ketones [1]. The compound has been specifically applied in the preparation of cholesterol-lowering agents, as reported in the Journal of Medicinal Chemistry . Generic sodium enolates generated from simple ketones via strong base deprotonation suffer from aggregation-state heterogeneity (hexameric vs. tetrameric assemblies depending on the counterion and solvent) that complicates stoichiometric control [1]. In contrast, the title compound provides a bench-stable, pre-weighed solid that generates the active enolate species upon dissolution under controlled conditions, offering a distinct practical advantage for medicinal chemistry and process development laboratories requiring reproducible alkylation outcomes.

Synthetic methodology Enolate chemistry C–C bond formation Building block

High-Confidence Application Scenarios for Sodium 4-Hydroxy-3,3-Dimethyl-2-Oxobutanoate Based on Verified Differentiation Evidence


In Vitro Reconstitution of the Pantothenate (Vitamin B5) Biosynthetic Pathway and KPR Kinetic Characterization

The compound's well-characterized kinetic parameters for E. coli KPR—KM(ketopantoate) = 60 μM, kcat = 40 s⁻¹ [1]—and its 365-fold specificity advantage over α-ketoisovalerate [2] make it the only kinetically validated substrate for reconstituting the NADPH-dependent reduction step of pantothenate biosynthesis in vitro. Researchers conducting steady-state kinetics, inhibitor screening against KPR, or coupled enzyme assays (e.g., with pantothenate synthetase) should procure this specific sodium salt to ensure that reported kinetic constants are directly comparable with the published literature and free from counterion-related artifacts.

High-Throughput Screening Campaigns Targeting Pantothenate Biosynthetic Enzymes for Antimicrobial Drug Discovery

The availability of the compound at defined purity (95–≥97%) from multiple suppliers [1] and its ready aqueous solubility support its use as a standardized substrate in high-throughput screening (HTS) campaigns targeting KPR or ketopantoate hydroxymethyltransferase (PanB) for antibacterial drug discovery. The sodium counterion avoids the GSK-3 and inositol monophosphatase inhibitory effects associated with lithium salts, permitting unambiguous interpretation of screening hits without the need to deconvolute counterion-associated false positives.

Synthesis of Ketopantoate-Derived Pharmacophores and Cholesterol-Lowering Agent Intermediates

The documented use of this compound as a sodium enolate equivalent in the preparation of cholesterol-lowering agents [1] positions it as a building block for medicinal chemistry programs requiring controlled enolate alkylation chemistry. Its bench-stable crystalline form enables accurate stoichiometric dispensing—an advantage over in situ-generated enolates that require strong bases and are prone to aggregation-state variability [2].

Metabolomics and Stable-Isotope Tracer Studies in Pantothenate-Producing Microorganisms

For metabolomics laboratories studying pantothenate and CoA metabolism in E. coli, S. cerevisiae, or P. aeruginosa, the compound's identity as the recognized metabolic intermediate 2-dehydropantoate [1] and its defined molecular weight (168.12 g/mol) support its use as an authentic standard for LC-MS/MS method development and quantification. Substitution with the free acid introduces pH-dependent ionization variability that complicates chromatographic retention time reproducibility.

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